Cas no 2172432-11-8 (1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide)

1-(シクロブチルメチル)-3-メチル-1H-ピラゾール-4-カルボキシミジンアミドは、有機合成化学において重要な中間体として機能する化合物です。その特徴的な構造は、シクロブチルメチル基とピラゾール環が結合したユニークな骨格を持ち、医薬品開発や材料科学分野での応用が期待されます。特に、分子内に存在するカルボキシミジンアミド基は、他の官能基との反応性に優れ、多様な誘導体合成の起点として有用です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

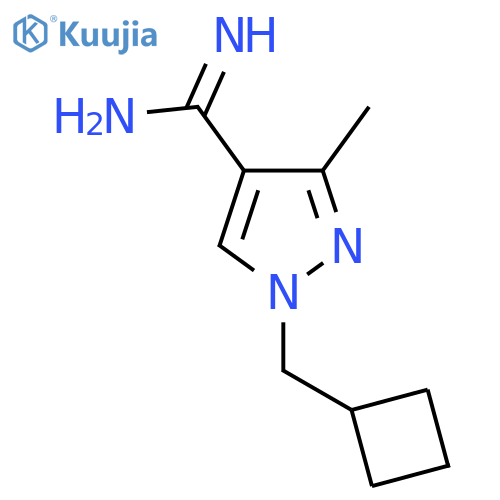

2172432-11-8 structure

商品名:1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide

- 2172432-11-8

- EN300-1461095

-

- インチ: 1S/C10H16N4/c1-7-9(10(11)12)6-14(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H3,11,12)

- InChIKey: XHECKGNQTDQGIC-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C(=N)N)C(C)=N1)CC1CCC1

計算された属性

- せいみつぶんしりょう: 192.137496527g/mol

- どういたいしつりょう: 192.137496527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461095-100mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 100mg |

$1572.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-1000mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 1000mg |

$1785.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-10000mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 10000mg |

$7681.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-2500mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 2500mg |

$3501.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-1.0g |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1461095-50mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 50mg |

$1500.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-500mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 500mg |

$1714.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-5000mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 5000mg |

$5179.0 | 2023-09-29 | ||

| Enamine | EN300-1461095-250mg |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |

2172432-11-8 | 250mg |

$1642.0 | 2023-09-29 |

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2172432-11-8 (1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量